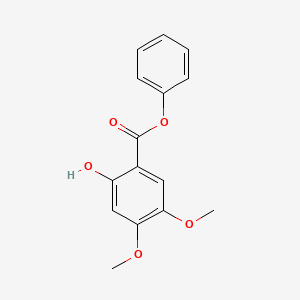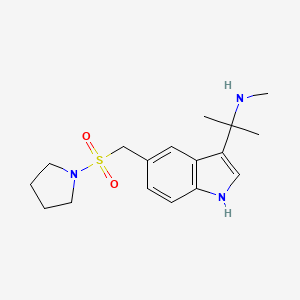
Cytidine Diphosphate Ethanolamine (CDPEA)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cytidine Diphosphate Ethanolamine (CDPEA) is a metabolite of glycerophospholipid metabolism and phosphatidylethanolamine (PE) biosynthesis . It is an ester of pyrophosphoric acid with the nucleoside cytidine . CDPEA is used as a substrate of nucleoside diphosphatase kinase to produce CTP for supporting DNA and RNA biosynthesis .
Synthesis Analysis
CDPEA is synthesized by the ethanolaminephosphate cytidylyltransferase (EPCT), a key enzyme in the ethanolamine branch of the Kennedy pathway responsible for the de novo synthesis of PE . EPCT is a cytosolic protein capable of catalyzing the formation of CDPEA from ethanolamine-phosphate and cytidine triphosphate .Molecular Structure Analysis
The molecular structure of CDPEA is composed of a glycerol backbone, two fatty acid chains, a phosphate group, and an ethanolamine molecule . It is synthesized via the cytidine diphosphate (CDP)-ethanolamine pathway in the ER .Chemical Reactions Analysis
CDPEA is involved in the synthesis of ethanolamine phosphoglycerides from cytidine-5’-diphosphate ethanolamine and 1 -radyl-2-acyl-sn-glycerols . The enzyme involved in this reaction is particulate-bound and requires Mn2+ and bile salts for optimal activity .Physical And Chemical Properties Analysis
The physical and chemical properties of CDPEA are influenced by its components. The glycerol backbone serves as the scaffold to which the other components attach, forming the backbone of the phospholipid . The fatty acid chains contribute to the amphipathic nature of phospholipids, enabling them to form the lipid bilayer .Aplicaciones Científicas De Investigación
Photolytic Release in Ribonucleotide Reductase Studies
CDPEA derivatives have been utilized to investigate the mechanisms of long-range radical transfer in enzymes like Escherichia coli ribonucleotide reductase (RNR). A study by Schönleber et al. (2002) developed a caged CDPEA derivative enabling rapid photolytic release of CDP under specific wavelengths, facilitating the study of RNR activity and radical transfer mechanisms (Schönleber, Bendig, Hagen, & Giese, 2002).
Structural Insights from Crystallography
Du et al. (2011) analyzed the crystal structure of cytidine 5′-diphosphocholine sodium (CDPC), revealing insights into its molecular configuration and the role of hydrogen bonds in maintaining its structure. This research provides foundational knowledge for understanding CDPEA's structural properties and interactions at the molecular level (Du, Hu, Wang, Zhou, Xiong, Ying, & Bai, 2011).
Biocatalysis for CDP-Choline Production
Liu et al. (2017) demonstrated the efficient production of CDP-choline, a compound closely related to CDPEA, through a multi-enzyme catalysis approach. This research highlights the industrial application potential of CDPEA in the production of biochemically significant compounds (Liu, Wang, Xu, Chen, Yang, Liu, Niu, Jiang, Yang, & Ying, 2017).
One-Pot Synthesis and NMR Studies
A study by Ghezal et al. (2014) reported on the one-pot synthesis of CDPEA and its analysis via NMR, providing crucial insights into the chemical properties and potential applications of CDPEA in biochemical research (Ghezal, Thomasson, Lefebvre-Tournier, Périgaud, Macnaughtan, & Roy, 2014).
Neuroprotective Applications
Yu et al. (2013) explored the neuroprotective effects of CDP-choline, related to CDPEA, in a rat model of cardiac arrest, finding it beneficial for cardiac function and reducing myocardial injury compared to epinephrine treatment. This suggests potential therapeutic applications of CDPEA derivatives in neuroprotection and cardiac care (Yu, Qing, & Lei, 2013).
Direcciones Futuras
Propiedades
Número CAS |
3038-18-8 |
|---|---|
Nombre del producto |
Cytidine Diphosphate Ethanolamine (CDPEA) |
Fórmula molecular |
C11H20N4O11P2 |
Peso molecular |
446.25 |
Pureza |
> 95% |
Cantidad |
Milligrams-Grams |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![N-[2-(7-Methoxy-3,4-dihydro-2H-naphthalen-1-ylidene)ethyl]acetamide](/img/structure/B602148.png)
![[3-[2-(Dimethylamino)ethyl]-5-(pyrrolidin-1-ylsulfonylmethyl)indol-1-yl]methanol](/img/structure/B602149.png)




